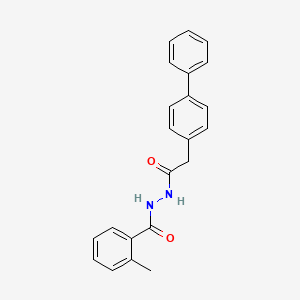![molecular formula C16H18N2O3 B5876888 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5876888.png)
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine, also known as NF279, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist of purinergic P2X1 and P2X3 receptors.
Mécanisme D'action
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine works by binding to the P2X1 and P2X3 receptors and blocking the influx of calcium ions into cells. This leads to a reduction in the release of neurotransmitters and inflammatory mediators, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce pain and inflammation, as well as improve cardiovascular function. It has also been shown to reduce the release of inflammatory cytokines and chemokines, indicating a potential role in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine in lab experiments is its selectivity for P2X1 and P2X3 receptors, which allows for more targeted studies of these receptors. However, one limitation is that it may not accurately reflect the effects of blocking these receptors in vivo, as it may not fully capture the complexity of the physiological response.
Orientations Futures
There are several future directions for research on 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine. One area of interest is its potential as a therapeutic agent for pain and inflammation. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to improve cardiovascular function in animal models. Additionally, further studies are needed to better understand the mechanism of action of 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine and its potential effects on other physiological processes.
Méthodes De Synthèse
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine can be synthesized through a multistep process starting with 3-nitrobenzaldehyde and furfural. The first step involves the condensation of these two compounds to form 5-(3-nitrophenyl)-2-furylmethanol. This intermediate is then converted to the corresponding chloride using thionyl chloride. The final step involves the reaction of the chloride with piperidine to produce 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine.
Applications De Recherche Scientifique
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine has been studied for its potential use as a selective antagonist of purinergic P2X1 and P2X3 receptors. These receptors are involved in a variety of physiological processes, including pain sensation, inflammation, and cardiovascular function. By blocking these receptors, 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine has been shown to reduce pain and inflammation in animal models, making it a potential therapeutic agent for these conditions.
Propriétés
IUPAC Name |
1-[[5-(3-nitrophenyl)furan-2-yl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-18(20)14-6-4-5-13(11-14)16-8-7-15(21-16)12-17-9-2-1-3-10-17/h4-8,11H,1-3,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOTVKDBQXTBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{[5-(3-Nitrophenyl)-2-furyl]methyl}piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5876851.png)

![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5876861.png)
![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5876870.png)
![2-ethoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5876876.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5876881.png)


